2-Chloro-3-fluoro-4-hydroxy-5-picoline

Description

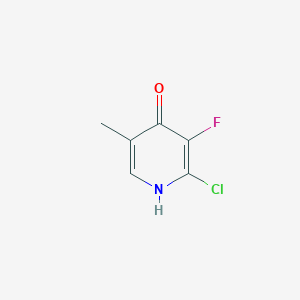

Structure

2D Structure

3D Structure

Properties

CAS No. |

884495-20-9 |

|---|---|

Molecular Formula |

C6H5ClFNO |

Molecular Weight |

161.56 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5ClFNO/c1-3-2-9-6(7)4(8)5(3)10/h2H,1H3,(H,9,10) |

InChI Key |

CCAQQIAYNHUSKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C(C1=O)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline and Its Precursors

Regioselective Construction of the Polysubstituted Pyridine (B92270) Core

The foundational step in synthesizing complex molecules is the formation of the central scaffold. For polysubstituted pyridines, this involves creating the six-membered nitrogen-containing aromatic ring with specific substituents correctly positioned.

The construction of the pyridine skeleton can be achieved through various classical and modern organic reactions, primarily cycloaddition and condensation reactions. baranlab.orgacsgcipr.org

Cycloaddition Reactions: Diels-Alder and related [4+2] cycloaddition reactions provide a powerful method for forming the pyridine ring. baranlab.org An inverse-electron-demand aza-Diels-Alder reaction, for instance, between a 1,2,4-triazine (B1199460) and an alkyne can yield a pyridine ring after the extrusion of a dinitrogen molecule. whiterose.ac.uk To achieve the specific substitution pattern of the target molecule, a carefully substituted alkyne and triazine would be required. Another approach involves the cycloaddition/cycloreversion of 1,4-oxazinone precursors with alkynes, which can afford polysubstituted pyridines with good regioselectivity. researchgate.netnih.gov

Condensation Reactions: These represent some of the most traditional and widely used methods for pyridine synthesis. baranlab.orgacsgcipr.orgwikipedia.orgpharmaguideline.com

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.orgpharmaguideline.com

Guareschi-Thorpe Synthesis: This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, which can produce a substituted 2-hydroxypyridine (B17775) (pyridone). acsgcipr.orgpharmaguideline.com

Kröhnke Pyridine Synthesis: This versatile method uses α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. wikipedia.orgpharmaguideline.com

These condensation reactions can be adapted to produce a variety of functionalized pyridines by choosing appropriately substituted starting materials. acsgcipr.org

| Reaction Type | Key Reactants | General Product | Reference |

|---|---|---|---|

| Cycloaddition | 1,2,4-Triazine + Alkyne | Substituted Pyridine | whiterose.ac.uk |

| Hantzsch Synthesis | Aldehyde + β-Ketoester + Ammonia | Substituted Dihydropyridine (then Pyridine) | acsgcipr.orgpharmaguideline.com |

| Guareschi-Thorpe Synthesis | β-Ketoester + Cyanoacetamide | Substituted 2-Hydroxypyridine | acsgcipr.orgpharmaguideline.com |

Achieving the specific 2-chloro, 3-fluoro, 4-hydroxy arrangement requires sophisticated strategies for directing functional groups to adjacent positions on the pyridine ring.

Ortho-Halogenation: Transition-metal-catalyzed C-H activation is a premier strategy for the regioselective introduction of halogens. Palladium-catalyzed reactions, in particular, have been developed for the ortho-halogenation of aryl rings using a directing group. organic-chemistry.orgnih.govnih.gov For pyridine derivatives, the nitrogen atom itself or another functional group can direct the halogenation to the ortho position. For example, 2-arylpyridines can undergo copper-catalyzed ortho-halogenation. researchgate.net The use of N-halosuccinimides (NCS, NBS, NIS) as halogen sources is common in these transformations. nih.govbeilstein-journals.org

Hydroxylation Directivity: The direct C-H hydroxylation of pyridines is challenging due to the electron-deficient nature of the ring. nih.govnih.gov One effective strategy involves the initial oxidation of the pyridine nitrogen to a pyridine N-oxide. researchgate.net This activates the C2 and C4 positions for nucleophilic attack and also enables photochemical rearrangement. A notable method for achieving C3-hydroxylation is the photochemical valence isomerization of pyridine N-oxides, which provides access to otherwise difficult-to-synthesize 3-hydroxypyridines. nih.govnih.govacs.org For ortho-hydroxylation relative to an existing group, palladium-mediated reactions have also been explored. researchgate.net

Selective Introduction and Functional Group Interconversion of Halogen Substituents (Chlorine and Fluorine)

The precise placement of chlorine and fluorine atoms is critical and often involves distinct methodologies tailored to each halogen.

Regioselective chlorination of the pyridine ring can be achieved through several methods. For activated systems like aminopyridines, electrophilic chlorination can be directed by the activating group. A method using LiCl as the chlorine source with Selectfluor as an oxidant has been shown to be effective for the chlorination of 2-aminopyridines. rsc.orgresearchgate.net For non-activated pyridines, directed C-H activation using transition metals like palladium is a powerful tool. organic-chemistry.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling which C-H bond is chlorinated. The pyridine nitrogen can act as an endogenous directing group, often favoring functionalization at the C2 position.

| Method | Reagents | Substrate Type | Typical Position of Chlorination | Reference |

|---|---|---|---|---|

| Selectfluor-Promoted | LiCl, Selectfluor, DMF | 2-Aminopyridines | C3 or C5 | rsc.orgresearchgate.net |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, N-Chlorosuccinimide (NCS) | Acetanilides (Aniline derivatives) | Ortho to directing group | nih.gov |

Introducing fluorine onto a pyridine ring can be accomplished via nucleophilic or electrophilic pathways.

Nucleophilic Fluorination: A common strategy involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride (B91410) source like KF or CsF (Halex reaction). For example, the synthesis of 2-fluoro-3-hydroxypyridine (B122602) can start from 2-chloro-3-nitropyridine, where the chloro group is first displaced by fluoride, followed by reduction of the nitro group and diazotization/hydrolysis. guidechem.com This highlights the importance of precursor design, as the electronic properties of other substituents heavily influence the reaction's feasibility.

Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the direct C-H fluorination of electron-rich aromatic and heteroaromatic systems. organic-chemistry.orgmdpi.com For pyridines, which are electron-deficient, direct fluorination is challenging. However, activating groups like amino or hydroxyl groups can render the ring susceptible to electrophilic attack. nih.gov A method for the selective C-H fluorination of pyridines adjacent to the nitrogen atom uses silver(II) fluoride. nih.gov

Orthogonal Functionalization at the Hydroxy and Methyl (Picoline) Positions

Orthogonal functionalization allows for the selective modification of one functional group in the presence of another. This is crucial for the late-stage modification of the 2-Chloro-3-fluoro-4-hydroxy-5-picoline scaffold.

Hydroxy Group Functionalization: The 4-hydroxypyridine (B47283) moiety exists in tautomeric equilibrium with its pyridone form, 2-pyridone. acs.org This duality influences its reactivity. The hydroxyl group can undergo O-alkylation, but N-alkylation of the pyridone tautomer is also common and can be achieved selectively under catalyst- and base-free conditions by reacting with organohalides. acs.org The hydroxyl group can also be converted into a triflate (OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of other functional groups.

Methyl (Picoline) Group Functionalization: The methyl group of a picoline is a versatile handle for further derivatization. oup.comoup.com Its C-H bonds are more acidic than those of toluene (B28343) and can be activated for various transformations. oup.com For instance, the methyl group can be oxidized to a carboxylic acid, which serves as a precursor for amides and esters. sinocurechem.com It can also participate in condensation reactions or be functionalized via metal-catalyzed C-H activation to form new carbon-carbon or carbon-heteroatom bonds. oup.com

C-H Functionalization of the Picoline Methyl Group

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized starting materials. mdpi.com For 5-picoline derivatives, the methyl group represents a site for direct C(sp³)-H activation, allowing for the introduction of various substituents. This approach avoids the often lengthy sequences required to first halogenate the methyl group before subsequent substitution.

Transition metal catalysis is the predominant strategy for activating the relatively inert C-H bonds of a methyl group on a pyridine ring. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the coordination of the metal catalyst and promoting activation at a nearby position. For a 5-picoline (or 3-picoline) derivative, the methyl group is at the meta-position relative to the nitrogen, which makes direct, nitrogen-assisted C-H activation more challenging than at the ortho (C2 or C6) positions. However, various catalytic systems have been developed that can achieve this transformation.

Research has demonstrated the utility of rhodium, palladium, and iridium catalysts for such functionalizations. For instance, Rh(I)-catalyzed systems have been used for the intramolecular alkylation of pyridines, where a tethered alkene is directed to react with a C-H bond on the pyridine ring. mdpi.com While often focused on ortho-alkylation, modifications to the ligand and reaction conditions can influence regioselectivity.

Recent studies have also explored photochemical and radical-based methods for pyridine functionalization, which operate through different mechanisms than transition metal-catalyzed C-H activation and can offer alternative regioselectivity. nih.govnih.gov These methods often involve the generation of a radical at the target C-H bond, which then couples with a reaction partner.

The table below summarizes selected research findings on the C-H functionalization of methyl groups on pyridine and related heterocycles, illustrating the types of transformations that could be applied to precursors of this compound.

| Catalyst/Reagent System | Substrate Type | Transformation | Key Findings and Reference |

|---|---|---|---|

| RhCl(coe₂)₂ / PCy₃·HCl | 2-Methylpyridine | Alkylation with alkenes | Rhodium system effectively catalyzes the C-H activation and alkylation of the methyl group. mdpi.com |

| Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-Oxides | Arylation | Palladium-catalyzed C-H arylation at the ortho position is facilitated by the N-oxide directing group. mdpi.com |

| Iridium Catalysts | General sp³ C-H bonds | Amidation | Iridium systems have been developed for the intermolecular amidation of unactivated sp³ C-H bonds. acs.org |

| Dithiophosphoric Acid (Photocatalyst) | Pyridines | Coupling with allylic radicals | A photochemical method that utilizes pyridinyl radicals to achieve C-H functionalization with distinct regioselectivity from classical methods. nih.govnih.gov |

Chemoenzymatic and Biocatalytic Approaches to Functionalized Pyridines

The use of enzymes and whole-cell systems (biocatalysis) in organic synthesis is a rapidly growing field, driven by the demand for highly selective and sustainable chemical processes. Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for complex protection-deprotection schemes.

For the synthesis of functionalized pyridines, biocatalytic methods can be envisioned for several key transformations. Oxidoreductase enzymes, such as monooxygenases and dioxygenases, are capable of hydroxylating C-H bonds with high selectivity. A biocatalytic hydroxylation step could be a green alternative for introducing the C4-hydroxy group onto a pyridine precursor. For example, a novel one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This process highlights the potential of biocatalysis to perform selective oxidations on picoline methyl groups.

Furthermore, chemoenzymatic strategies, which combine the best features of chemical and biological catalysis, offer powerful synthetic routes. A chemical synthesis could be used to assemble a core pyridine structure, followed by an enzymatic step to introduce a specific functional group with high precision. Recent research has explored the telescoping of enzymatic synthesis of chiral, pyridine-containing amines with chemical cross-coupling reactions, showcasing the potential of integrated chemoenzymatic processes in continuous manufacturing. acs.org

While the direct application of biocatalysis to a molecule as complex as this compound is still an area of development, the existing literature provides a strong proof-of-concept for the utility of enzymes in the synthesis of functionalized pyridine building blocks.

Sustainable Synthesis and Process Intensification Studies

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net The synthesis of pyridine derivatives is increasingly being redesigned to incorporate these principles.

Key areas of sustainable synthesis applicable to this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification operations. Several MCRs for pyridine synthesis, such as the Hantzsch synthesis, have been adapted to more environmentally benign conditions. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are being used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgacs.org Microwave-assisted synthesis has been successfully applied to one-pot, multicomponent reactions for preparing novel pyridine derivatives. acs.orgacs.org

Green Catalysts and Solvents: The development of reusable solid acid catalysts, phase-transfer catalysts, and the use of environmentally friendly solvents like water, ethanol, or even solvent-free conditions contribute significantly to the sustainability of a process. researchgate.netijarsct.co.in

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com In the context of pyridine synthesis, continuous flow chemistry has emerged as a key intensification strategy. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. The Bohlmann–Rahtz pyridine synthesis has been successfully transferred from batch microwave conditions to a continuous flow process, demonstrating the feasibility of this approach for intensifying the production of substituted pyridines. beilstein-journals.orgresearchgate.net The integration of reaction and purification steps in a continuous setup further enhances process efficiency, paving the way for more sustainable manufacturing of complex chemical targets.

Mechanistic Investigations of 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline Reactivity

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Ring

In SNAr reactions on heteroaromatic rings, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is contrary to the trend observed in aliphatic SN2 reactions and is because the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex through its inductive electron-withdrawing effect, thereby accelerating the reaction. nih.gov

For 2-Chloro-3-fluoro-4-hydroxy-5-picoline, the fluoro substituent at the C-3 position is expected to be significantly less reactive towards SNAr than the chloro group at the C-2 position. The position alpha (C-2) to the ring nitrogen is highly activated for nucleophilic attack. Studies comparing the reactivity of 2-halopyridines have shown that 2-fluoropyridine (B1216828) reacts substantially faster than 2-chloropyridine. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov While the fluorine in the target molecule is at C-3, the principle of C-F bonds being more susceptible to nucleophilic attack than C-Cl bonds in activated aromatic systems is a general one. acgpubs.orgnih.gov However, the position of the halogen relative to the activating pyridine nitrogen is critical. The C-2 position is significantly more electron-deficient, making the C-Cl bond the primary site for SNAr.

| Substrate | Relative Rate Constant (krel) | Reference |

|---|---|---|

| 2-Fluoropyridine | 320 | nih.gov |

| 2-Chloropyridine | 1 | nih.gov |

The substituents at the C-4 and C-5 positions play a crucial role in modulating the reactivity of the halogenated centers.

Methyl Group (at C-5): The methyl group is a weak electron-donating group through induction and hyperconjugation. This effect also slightly increases the electron density of the ring, contributing to a modest deactivation towards nucleophiles compared to an unsubstituted ring.

The combined electron-donating effects of the hydroxy and methyl groups would therefore be expected to reduce the rate of SNAr at the C-2 chloro position compared to a pyridine ring bearing only electron-withdrawing groups. However, the powerful activation provided by the ring nitrogen at the C-2 position generally overcomes this deactivation, still allowing substitution to occur, albeit under potentially more forcing conditions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the ring's electron-deficient nature. libretexts.org The nitrogen atom tends to coordinate with electrophiles or Lewis acid catalysts, further deactivating the ring. However, the presence of strong activating groups can enable EAS to occur.

In this compound, the directing effects of the substituents must be considered:

Hydroxy Group (Activating): As a strong ortho-, para-director, the -OH group at C-4 directs incoming electrophiles to the C-3 and C-5 positions.

Methyl Group (Activating): As a weak ortho-, para-director, the -CH₃ group at C-5 directs towards the C-4 and C-6 positions.

Fluoro and Chloro Groups (Deactivating): Halogens are deactivating but are also ortho-, para-directors. The fluoro at C-3 directs to C-2 and C-4, while the chloro at C-2 directs to C-3 and isosterically hindered C-1.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Pyridine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For substrates like this compound, these reactions offer a way to selectively functionalize the halogenated positions. The reactivity order for aryl halides in the key oxidative addition step of the catalytic cycle is typically I > Br > OTf > Cl >> F. libretexts.org Consequently, the C-Cl bond at the C-2 position is the primary site for cross-coupling, while the C-F bond at C-3 is generally unreactive under standard conditions.

The Suzuki-Miyaura and Stille couplings are fundamental C-C bond-forming reactions. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. The C-2 chloro position of the target molecule could be coupled with various aryl- or vinyl-boronic acids using a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₃PO₄). organic-chemistry.orgresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.org While highly versatile and tolerant of many functional groups, its application is limited by the toxicity of the organotin reagents and byproducts. organic-chemistry.orglibretexts.org The C-2 position could undergo Stille coupling, providing an alternative route to biaryl or vinyl-substituted picolines. yufengchemicals.com

| Reaction Type | Catalyst System (Precursor/Ligand) | Base/Additive | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene (B28343), Dioxane, or THF/H₂O | 80-110 °C |

| Stille | Pd(PPh₃)₄ or Pd₂ (dba)₃ / P(t-Bu)₃ | LiCl or CuI (additive) | DMF, NMP, or Toluene | 80-120 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. The C-Cl bond at the C-2 position of this compound is a suitable handle for this transformation. Using a palladium precursor combined with a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or those developed by Buchwald's group) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄), the chloro group can be displaced by a wide range of primary and secondary amines. wikipedia.org This allows for the direct installation of amino functionalities, which is a key step in the synthesis of many complex molecules.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 °C |

| Pd(OAc)₂ | BINAP or Xantphos | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | 90-120 °C |

Tautomeric Equilibria and Aromaticity Considerations for the 4-Hydroxypyridine (B47283) Moiety

The 4-hydroxypyridine core of this compound is subject to a significant tautomeric equilibrium, existing as two primary forms: the enol tautomer (4-hydroxypyridine) and the keto tautomer (pyridin-4(1H)-one). chemtube3d.comwikipedia.org This equilibrium is a critical determinant of the molecule's chemical properties, reactivity, and intermolecular interactions. The position of this equilibrium is highly sensitive to the physical state, solvent polarity, and the electronic effects of substituents on the pyridine ring. wikipedia.orgstackexchange.com

In the gas phase and in nonpolar solvents, the 4-hydroxypyridine (enol) form is often favored. wikipedia.orgstackexchange.com However, in polar solvents and in the crystalline state, the equilibrium shifts significantly towards the pyridin-4(1H)-one (keto) form. stackexchange.com This preference is attributed to the strong intermolecular hydrogen bonding facilitated by the N-H and C=O groups of the pyridone structure, as well as the greater polarity of the keto tautomer, which is better stabilized by polar solvent molecules. chemtube3d.comacs.org

Aromaticity plays a crucial role in the stability of these tautomers. While the 4-hydroxypyridine form possesses a classic aromatic sextet analogous to benzene, the pyridin-4(1H)-one form also exhibits considerable aromatic character. chemtube3d.comstackexchange.com The aromaticity in the pyridone tautomer is maintained through the delocalization of the nitrogen lone-pair electrons into the ring system. chemtube3d.com Computational studies and resonance considerations suggest that the charge-separated resonance structures of the 4-pyridone form contribute significantly to its stability, particularly the form where a negative charge resides on the electronegative oxygen atom and a positive charge on the nitrogen. stackexchange.comacs.org

For this compound, the substituents on the pyridine ring are expected to modulate this equilibrium. The electron-withdrawing effects of the chlorine and fluorine atoms would influence the electron density of the ring and the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Conversely, the electron-donating methyl group (picoline) at the 5-position can also impact the electronic characteristics of the ring. The precise position of the equilibrium for this specific molecule would depend on the interplay of these electronic influences and the external solvent environment.

| Factor | Favors 4-Hydroxypyridine (Enol) Form | Favors Pyridin-4(1H)-one (Keto) Form | Rationale |

|---|---|---|---|

| Physical State | Gas Phase | Solid State (Crystalline) | Intermolecular hydrogen bonding in the solid state strongly stabilizes the pyridone tautomer. chemtube3d.com |

| Solvent Polarity | Nonpolar Solvents (e.g., cyclohexane) | Polar Solvents (e.g., water) | The more polar pyridone tautomer is better solvated and stabilized by polar solvent molecules. stackexchange.com |

| Aromaticity | Classic aromatic sextet | Aromatic character maintained via N lone-pair delocalization | Both tautomers are considered aromatic, though resonance stabilization of the charge-separated pyridone form is significant. stackexchange.comacs.org |

| Intermolecular Interactions | Weaker interactions | Strong intermolecular hydrogen bonding | The N-H and C=O groups of the pyridone form are excellent hydrogen bond donors and acceptors, respectively. chemtube3d.com |

Radical and Photochemical Transformations of Halogenated Picolines

The presence of chloro and fluoro substituents, along with a methyl group, on the pyridine ring of this compound makes it a candidate for various radical and photochemical reactions. Halogenated aromatic compounds are known to undergo transformations under radical conditions or upon exposure to ultraviolet (UV) light. wikipedia.org

Free-radical reactions of halogenated picolines can be initiated by heat or UV light, often in the presence of a radical initiator. lumenlearning.com A common radical reaction is halogenation, particularly at the methyl group. The benzylic-like hydrogens of the picoline's methyl group can be abstracted by a halogen radical (e.g., Cl• or Br•) to form a resonance-stabilized pyridyl-methyl radical. This intermediate can then react with a halogen molecule to yield a halogenomethyl-pyridine derivative. wikipedia.orgyoutube.com This process proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com For instance, the chlorination of 2-chloro-5-methylpyridine (B98176) is a known route to produce 2-chloro-5-(trichloromethyl)pyridine, which is a key step in the synthesis of certain herbicides. google.com

The reactivity and selectivity of such radical halogenations depend on the specific halogen used. Chlorination is typically highly reactive and less selective, potentially leading to a mixture of products. youtube.com Bromination, in contrast, is generally less reactive but more selective for the most stable radical intermediate. youtube.com The presence of multiple halogen substituents on the ring of this compound could also influence the course of further radical substitutions through electronic and steric effects.

Photochemical transformations of halogenated pyridines can also occur. The absorption of UV light can excite the molecule to a higher electronic state, potentially leading to the homolytic cleavage of the carbon-halogen bond. This is particularly true for carbon-chlorine bonds, which are generally weaker than carbon-fluorine bonds. Such cleavage would generate a pyridyl radical and a chlorine radical, which could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination reactions. lumenlearning.com While specific photochemical studies on this compound are not widely documented, the principles governing the photochemistry of halogenated aromatic compounds suggest the possibility of dehalogenation or rearrangement reactions under UV irradiation.

| Reaction Type | Description | Potential Products/Intermediates | Conditions |

|---|---|---|---|

| Free-Radical Halogenation | Substitution of hydrogen atoms on the methyl group with halogen atoms. | 2-Chloro-3-fluoro-4-hydroxy-5-(halomethyl)pyridine | Heat or UV light, Halogen (e.g., Cl2, Br2), Radical initiator. lumenlearning.com |

| Hydrogen Abstraction | A radical abstracts a hydrogen atom from the methyl group, forming a pyridyl-methyl radical. | Pyridyl-methyl radical | This is a key propagation step in many radical chain reactions. lumenlearning.com |

| Photochemical C-Cl Bond Cleavage | Homolytic cleavage of the carbon-chlorine bond upon absorption of UV light. | Pyridyl radical and Chlorine radical | UV irradiation. lumenlearning.com |

| Radical Addition | Radicals generated from the picoline could potentially add to unsaturated systems. | Adducts with alkenes, alkynes, etc. | Presence of radical species and unsaturated molecules. libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-Chloro-3-fluoro-4-hydroxy-5-picoline, a comprehensive suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are indispensable for unraveling complex spin systems.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings, establishing the connectivity of the protons on the picoline ring and the methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton to its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides crucial information about longer-range (2-3 bond) heteronuclear couplings (e.g., ¹H-¹³C). This would be instrumental in confirming the substitution pattern on the pyridine (B92270) ring by observing correlations between the methyl protons and the adjacent ring carbons, as well as between the aromatic proton and neighboring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values as experimental data for this specific compound is not publicly available. Actual values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (ring) | ~7.5-8.0 | - |

| CH₃ | ~2.2-2.5 | ~15-20 |

| OH | Variable | - |

| C2 | - | ~150-155 (JC-F) |

| C3 | - | ~140-145 (JC-F) |

| C4 | - | ~155-160 |

| C5 | - | ~120-125 |

| C6 | - | ~145-150 |

Solid-State NMR for Crystalline Forms and Polymorphism

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy would provide valuable insights into its solid-state structure and dynamics. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR is particularly powerful for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Other key signals would include C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.

Table 2: Expected Vibrational Frequencies for this compound (Note: These are hypothetical values as experimental data for this specific compound is not publicly available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=N, C=C Stretch (ring) | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-F Stretch | 1000 - 1100 |

| C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification (excluding clinical metabolites)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement. This technique is also invaluable for monitoring the progress of chemical reactions in its synthesis and for identifying any non-clinical metabolites or degradation products by analyzing their exact masses and fragmentation patterns.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

While this compound itself is not chiral, chiroptical spectroscopy would become relevant if it were used as a precursor to synthesize chiral derivatives. Techniques such as Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. For a chiral derivative of this picoline, ECD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations.

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-3-fluoro-4-hydroxy-5-picoline. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

DFT calculations are widely employed to predict the reactivity of molecules by analyzing various descriptors. ias.ac.inresearcher.life For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack.

The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (hydroxyl) on the pyridine (B92270) ring influences the electron density distribution. researchgate.net The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are expected to be primary sites for electrophilic attack due to the presence of lone pairs of electrons. Conversely, the carbon atoms attached to the electronegative halogen atoms are likely to be susceptible to nucleophilic attack.

Conceptual DFT also provides reactivity indices such as Fukui functions, which can offer a more quantitative prediction of the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov The energetics of potential reactions, such as protonation, deprotonation, and substitution, can be calculated to predict the feasibility and selectivity of various chemical transformations.

Table 1: Predicted Reactivity Sites in this compound based on General Principles of Substituted Pyridines

| Site | Predicted Type of Attack | Rationale |

|---|---|---|

| Pyridine Nitrogen | Electrophilic | Lone pair of electrons |

| Hydroxyl Oxygen | Electrophilic | Lone pairs of electrons |

| Carbon bonded to Chlorine | Nucleophilic | Electron-withdrawing effect of chlorine |

| Carbon bonded to Fluorine | Nucleophilic | Strong electron-withdrawing effect of fluorine |

| Aromatic Ring | Electrophilic/Nucleophilic | Dependent on the specific reaction conditions and directing effects of substituents |

Hydroxypyridines, including this compound, can exist in tautomeric forms, primarily the hydroxy (enol) and keto (pyridone) forms. rsc.orgnih.gov Computational methods are crucial for determining the relative stability of these tautomers and the energy barrier for their interconversion. aip.org

For 4-hydroxypyridine (B47283) derivatives, the equilibrium between the hydroxy and pyridone forms can be influenced by substitution and the surrounding environment (gas phase vs. solvent). Theoretical calculations can predict the Gibbs free energy of each tautomer, indicating which form is more stable under specific conditions. The transition state for the tautomerization reaction can also be located, providing the activation energy for the interconversion process. wuxibiology.com Generally, in the gas phase, the hydroxy form of 4-hydroxypyridine is favored, while in polar solvents, the pyridone form becomes more stable due to better solvation of the more polar keto tautomer.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and the influence of solvents on this compound. nih.govnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD provides insights into the dynamic behavior of the system.

The conformational landscape of the molecule, particularly the orientation of the hydroxyl group, can be explored. MD simulations can reveal the most populated conformations and the energy barriers between them. Furthermore, these simulations are invaluable for understanding solvation effects. acs.org The arrangement of solvent molecules around the solute can be visualized, and the strength of solute-solvent interactions can be quantified. This is particularly important for understanding how different solvents can influence the tautomeric equilibrium and reactivity of the compound. nih.gov

QSAR/QSPR Modeling for Structure-Property Relationships (excluding biological activity predictions for clinical use)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its properties. nih.govsemanticscholar.org For this compound and its derivatives, QSAR/QSPR models can be developed to predict various physicochemical properties.

By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for a series of related pyridine derivatives, a mathematical model can be built to predict properties such as solubility, boiling point, and partition coefficient. These models are useful for screening new derivatives with desired physicochemical properties without the need for experimental synthesis and testing. It is important to note that the application here is restricted to non-clinical properties.

Computational Design and Virtual Screening of Derivatives for Targeted Interactions (e.g., ligand binding, not drug efficacy)

Computational methods can be used to design and virtually screen derivatives of this compound for specific, non-clinical interactions, such as binding to a particular protein or material surface. nih.gov This process involves generating a virtual library of derivatives by modifying the parent structure and then using computational docking or other simulation techniques to predict their binding affinity to a target.

This approach allows for the rapid evaluation of a large number of compounds, prioritizing those with the highest predicted affinity for subsequent experimental investigation. The insights gained from quantum chemical calculations regarding reactivity sites and electronic properties can guide the design of these derivatives to enhance their interaction with the target.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model. materialsciencejournal.orgnanobioletters.com

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, the accuracy of the computational method and the structural model can be assessed. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which can then be compared to UV-Vis absorption spectra. bohrium.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed and compared with experimental data to aid in the structural elucidation of the molecule and its derivatives. nanobioletters.com

Table 2: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT |

| Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT |

| UV-Vis Spectroscopy | Electronic Transition Energies and Oscillator Strengths | TD-DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) | GIAO (Gauge-Including Atomic Orbital) method with DFT |

Derivatization and Analogue Synthesis Based on the 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline Scaffold

Systematic Modification of the Hydroxy Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the pyridine (B92270) ring is a prime site for derivatization through common reactions such as etherification and esterification. These modifications are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Etherification: The synthesis of ether derivatives can be achieved under standard Williamson ether synthesis conditions. The hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and aryl side chains.

Esterification: Ester derivatives are readily prepared by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. This transformation is useful for creating prodrugs or modifying the electronic properties of the scaffold.

A summary of representative transformations of the hydroxy group is presented below.

| Reaction Type | Reagents | Product Class | Potential Application |

| Etherification | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | 4-Alkoxy Pyridines | Modulation of lipophilicity and metabolic stability |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | 4-Acyloxy Pyridines | Prodrug development, alteration of electronic properties |

| O-Arylation | Arylboronic Acid, Copper Catalyst | 4-Aryloxy Pyridines | Introduction of bulky aromatic substituents |

Transformations at the Halogen Positions via Metal-Catalyzed Coupling and Nucleophilic Displacements

The chloro and fluoro substituents at the C2 and C3 positions, respectively, provide key handles for carbon-carbon and carbon-heteroatom bond formation. The differing reactivity of the C-Cl and C-F bonds allows for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions at the halogenated positions. Generally, the C2 position is more activated towards nucleophilic attack. The reactivity of halopyridines in SNAr often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.govepfl.ch Therefore, nucleophiles such as amines, alkoxides, and thiolates can preferentially displace the fluoride (B91410) at C3 or the chloride at C2, depending on the reaction conditions and the nucleophile's nature. researchgate.net Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and iron-catalyzed cross-coupling reactions are powerful tools for modifying the halogen positions. nih.gov Reactions like Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Negishi (organozinc), and Heck (alkenes) enable the introduction of diverse aryl, heteroaryl, alkyl, and vinyl groups. youtube.com The oxidative addition step, which is crucial for these reactions, is typically faster for C-Cl bonds than for C-F bonds, allowing for selective coupling at the C2 position. mdpi.com This selective reactivity is instrumental in building complex molecular frameworks. nih.gov

The table below summarizes common metal-catalyzed cross-coupling reactions applicable to the halogen positions.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed | Target Position |

| Suzuki-Miyaura | Palladium (Pd) | Organoboron Reagent | C-C | C2 (selectively over C3) |

| Stille | Palladium (Pd) | Organostannane Reagent | C-C | C2 (selectively over C3) |

| Buchwald-Hartwig | Palladium (Pd) | Amine, Alcohol | C-N, C-O | C2 (selectively over C3) |

| Negishi | Palladium (Pd) or Nickel (Ni) | Organozinc Reagent | C-C | C2 (selectively over C3) |

| C-O Coupling | Nickel (Ni) | Phenol | C-O (Ether) | C2 |

Functionalization of the Picoline Methyl Group for Extended Architectures

The methyl group at the C5 position (a β-picoline derivative) can be functionalized to extend the molecular architecture. While less reactive than the other positions, it can undergo a variety of transformations.

One common strategy involves free-radical halogenation, typically using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This converts the methyl group into a halomethyl group (e.g., -CH₂Cl). This newly installed functionality serves as a versatile electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the attachment of various moieties. For example, the chlorination of 2-chloro-5-methylpyridine (B98176) is a key step in the synthesis of intermediates for herbicides. epo.orggoogle.comgoogle.com

The methyl group can also be oxidized to an aldehyde or a carboxylic acid, providing another avenue for derivatization, such as in the formation of amides, esters, or for use in condensation reactions.

| Transformation | Typical Reagents | Intermediate/Product | Subsequent Reactions |

| Radical Halogenation | NCS, NBS, Light/Initiator | -CH₂X (X = Cl, Br) | Nucleophilic substitution, Grignard formation |

| Oxidation | KMnO₄, SeO₂ | -CHO, -COOH | Wittig reaction, reductive amination, amide/ester formation |

| Deprotonation/Alkylation | Strong Base (e.g., LDA), Alkyl Halide | -CH₂-R | Introduction of alkyl chains |

Synthesis of Pyridine-Fused Heterocyclic Systems

The multiple reactive sites on the 2-chloro-3-fluoro-4-hydroxy-5-picoline scaffold make it an excellent precursor for constructing fused heterocyclic systems. Intramolecular cyclization reactions can be designed to build additional rings onto the pyridine core, leading to novel polycyclic structures. nih.gov

For instance, by first functionalizing the hydroxyl and methyl groups, one can introduce reactive moieties that can subsequently undergo intramolecular cyclization. A common strategy involves introducing a nucleophile and an electrophile on adjacent side chains, which can then be induced to react. Palladium-mediated reactions have been successfully used to synthesize benzo nbinno.comnih.govfuropyridine tricyclic systems from substituted chlorohydroxypyridines. Similarly, substituted pyridines can be converted into pyrido[2,3-d]pyrimidines or pyrazolo-[3,4-b]-pyridines through condensation and cyclization reactions. mdpi.comnih.gov The synthesis of pyrimido[4,5-b]quinolin-4-ones from 2-chloroquinoline (B121035) precursors highlights the utility of intramolecular cyclization strategies. researchgate.net

Development of Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space. cam.ac.uk The this compound scaffold is an ideal starting point for DOS because its multiple, orthogonally reactive functional groups allow for a branched synthetic pathway.

A DOS strategy using this scaffold could involve:

Appendage Diversity: Modifying each of the four distinct functional groups (hydroxy, chloro, fluoro, methyl) with a variety of building blocks.

Scaffold Diversity: Using the functional groups as handles to initiate cyclization and ring-distortion reactions, thereby creating a range of different core structures (scaffolds). cam.ac.uk

Stereochemical Diversity: Introducing chiral centers during the derivatization steps to add three-dimensional complexity.

By systematically applying different reaction sequences to the scaffold, a library of compounds with high skeletal and functional group diversity can be generated. researchgate.net Such libraries are invaluable for high-throughput screening campaigns to identify novel bioactive compounds. The pyridine core itself is considered a "privileged scaffold" in medicinal chemistry, further underscoring the potential of its derivatives in drug discovery. nih.govnih.gov

Applications of 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline and Its Derivatives in Advanced Chemical Research

Ligand Design in Organometallic Chemistry and Catalysis

The pyridine (B92270) moiety is a cornerstone in the design of ligands for organometallic chemistry and catalysis due to the coordinating ability of the nitrogen atom's lone pair of electrons. nih.gov The electronic and steric properties of the pyridine ring can be finely tuned by its substituents, which in turn influences the properties of the resulting metal complexes. nih.gov For 2-Chloro-3-fluoro-4-hydroxy-5-picoline, the presence of electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methyl group, along with a potentially coordinating hydroxyl group, offers a rich platform for creating ligands with tailored properties.

Derivatives of this picoline can be envisioned as ligands for a variety of transition metals. The pyridine nitrogen can act as a sigma-donor, while the hydroxyl group could either remain as a pendant functional group or be deprotonated to form a pyridinolate ligand, which can chelate the metal center. This chelation effect often leads to more stable and catalytically active complexes. The steric bulk provided by the substituents can be exploited to control the coordination environment around the metal, influencing the selectivity of catalytic reactions. rsc.org For instance, pyridine-oxazoline type ligands have shown significant promise in asymmetric catalysis. rsc.org

Table 1: Potential Coordination Modes of this compound Derivatives in Organometallic Complexes

| Derivative Type | Potential Coordination Mode | Metal Center Example | Potential Catalytic Application |

|---|---|---|---|

| Unmodified Picoline | Monodentate (N-coordination) | Palladium(II) | Cross-coupling reactions nih.gov |

| Deprotonated Picolinol | Bidentate (N, O-chelation) | Iron(II) | Oxidation catalysis rsc.org |

Research on pyridonates, the deprotonated form of hydroxypyridines, has demonstrated their versatility as ligands in supporting a range of catalytic transformations, including those relevant to small molecule activation. rsc.org The electronic modifications afforded by the chloro and fluoro substituents in this compound could further modulate the catalytic activity of such metal complexes.

Molecular Probes for Biological Systems and Chemical Biology Investigations (focus on mechanism, not efficacy)

Substituted pyridines are increasingly utilized as core structures in the design of molecular probes for biological imaging and sensing. mdpi.com The fluorescence properties of these probes are often dictated by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting part of the molecule. nih.gov The substitution pattern of this compound provides a basis for creating such "push-pull" systems.

The hydroxyl group can act as an electron donor, while the electron-deficient pyridine ring, further influenced by the electronegative halogens, can serve as the acceptor. By modifying the substituents, particularly through the attachment of extended conjugated systems, it is possible to design fluorescent probes with specific photophysical properties. The mechanism of action for such probes often involves a change in their fluorescence output (either "turn-on" or ratiometric shift) upon interaction with a specific analyte or a change in the local environment, such as pH. researchgate.netrsc.org

For instance, a derivative of this compound could be designed to bind to a specific biomolecule. This binding event could restrict intramolecular rotation or alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence. The mechanism of sensing would be based on the modulation of the ICT process. The pyridine nitrogen also offers a site for protonation, which can significantly alter the electronic structure and, consequently, the fluorescence properties, making such probes potentially sensitive to pH changes within cellular compartments. researchgate.net

Building Blocks for Advanced Materials Science (e.g., polymers, sensors)

The functional groups on this compound make it a promising building block for the synthesis of advanced materials. The hydroxyl and chloro groups provide reactive handles for polymerization reactions. For example, the hydroxyl group could be used in condensation polymerization to form polyesters or polyethers, while the chloro group could be susceptible to nucleophilic substitution to incorporate the picoline unit into a polymer backbone or as a pendant group.

The resulting polymers could exhibit interesting properties due to the presence of the polar and functionalizable pyridine ring. These properties might include specific thermal stability, solubility, or the ability to coordinate with metal ions, leading to the formation of metallopolymers. Such materials could find applications as sensors, where the binding of an analyte to the pyridine units within the polymer matrix induces a detectable change in the material's properties, such as its fluorescence or conductivity. Pyridine-based fluorescent small molecules have been investigated as optical sensors for various substances. mdpi.com

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Synthetic Strategy | Key Functional Group | Potential Application |

|---|---|---|---|

| Functional Polymers | Condensation polymerization | Hydroxyl group | Specialty plastics, membranes |

| Metallopolymers | Post-polymerization metal coordination | Pyridine nitrogen | Catalytic materials, sensors |

Precursors for Agrochemicals and Veterinary Medicine Intermediates (excluding final product dosage, safety, clinical trials)

Chlorinated and fluorinated pyridine derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals and veterinary products. sphericalinsights.com The specific substitution pattern of these pyridines is key to the biological activity of the final products. While this compound is not widely cited as a direct precursor, its structural motifs are present in many active compounds.

The chloro and fluoro substituents are known to enhance the efficacy and metabolic stability of agrochemicals. The hydroxyl group can be a site for further chemical modification to introduce other functional groups or to link the pyridine core to other molecular fragments. The methyl group can also be functionalized, for example, through halogenation, to provide another reactive site.

The synthesis of complex substituted pyridines often involves multi-step processes, and compounds like this compound could serve as valuable building blocks in these synthetic routes. The ability to selectively react at different positions on the pyridine ring would be a significant advantage in the construction of complex target molecules for the agrochemical and veterinary industries.

Role in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The functional groups on this compound make it an excellent candidate for studies in this area. The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. nih.govacs.org

These hydrogen bonding capabilities can direct the self-assembly of the molecule into various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov The presence of halogen atoms (chlorine and fluorine) also introduces the possibility of halogen bonding, another important non-covalent interaction that can be used to control self-assembly. nih.govresearchgate.net

Table 3: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) | Pyridine Nitrogen, Hydroxyl Oxygen | Chains, Dimers nih.govacs.org |

| Halogen Bonding | Chlorine, Fluorine | Pyridine Nitrogen, Oxygen | Anisotropic networks nih.gov |

By studying the self-assembly of this compound and its derivatives, researchers can gain fundamental insights into the principles of molecular recognition and the design of functional supramolecular materials. These materials could have applications in areas such as crystal engineering, drug delivery, and the development of responsive "smart" materials. mdpi.comnih.gov

Future Research Directions and Emerging Opportunities for 2 Chloro 3 Fluoro 4 Hydroxy 5 Picoline Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The application of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to the synthesis of 2-chloro-3-fluoro-4-hydroxy-5-picoline and its derivatives. Predictive algorithms can be employed to design optimal synthetic routes, forecast reaction outcomes, and identify novel analogues with desired properties. By analyzing vast datasets of chemical reactions, ML models can accelerate the discovery of more efficient and sustainable synthetic pathways.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Identifies novel and more efficient disconnection strategies for the target molecule. |

| Reaction Condition Optimization | Predicts optimal temperature, pressure, solvent, and catalyst for synthetic steps. |

| Property Prediction | Forecasts the physicochemical and electronic properties of novel derivatives. |

| Automated Synthesis | Guides robotic platforms for high-throughput synthesis and screening of analogues. |

Novel Catalytic Systems for Unconventional Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research into catalysts that can selectively activate and transform the C-Cl and C-F bonds will open avenues for previously inaccessible molecular architectures. Furthermore, catalysts that facilitate regioselective functionalization of the pyridine (B92270) ring will be instrumental in creating a diverse library of derivatives.

Exploration of Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry provide powerful and sustainable alternatives to traditional synthetic methods for the derivatization of this compound. These techniques can enable unique bond formations and functional group interconversions under mild reaction conditions. The application of light or electrical current can generate highly reactive intermediates, leading to novel chemical transformations that are not achievable through conventional thermal methods.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms involved in the synthesis and derivatization of this compound, the use of advanced in-situ characterization techniques is paramount. mdpi.com Spectroscopic methods such as in-situ NMR and Raman spectroscopy can provide real-time information on the formation of intermediates and byproducts, allowing for a more comprehensive understanding of the reaction pathways. mdpi.com This knowledge is invaluable for optimizing reaction conditions and improving the efficiency of synthetic processes.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Biology

The unique electronic and structural features of this compound make it an attractive building block for the creation of novel materials and functional molecules. Collaborative research at the intersection of chemistry, materials science, and computational biology can lead to the design of new organic electronics, functional polymers, and molecular probes. Computational modeling can be used to predict the properties of materials incorporating this picoline derivative, guiding experimental efforts towards the most promising applications. It is important to note that the exploration in computational biology would exclude any clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.